N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Construction of the Azabicyclo Octane Framework: This is often the most challenging step and may involve a series of cyclization reactions starting from a suitable bicyclic precursor.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a pyrazole ring, methoxyphenyl group, and azabicyclo octane framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-7-3-14(4-8-18)13-20-19(24)23-15-5-6-16(23)12-17(11-15)22-10-2-9-21-22/h2-4,7-10,15-17H,5-6,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNPLJWMJVTJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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